3-(1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one
Overview
Description
3-(1-ethyl-1H-pyrazol-3-yl)-1-(2-naphthyl)-2-propen-1-one is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.126263138 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Exposure and Biomonitoring
Urinary BTEX, MTBE, and Naphthalene as Biomarkers : This study evaluated urinary benzene, toluene, ethylbenzene, m+p-xylene, o-xylene (BTEX), methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and naphthalene (NAP) as biomarkers of exposure to environmental pollutants. It found that urinary chemicals are useful biomarkers for environmental exposure, representing a non-invasive alternative to blood chemical analysis (Fustinoni et al., 2010).
Determination of PAHs in Urine of Coke Oven Workers : This paper reports on measuring surrogate PAHs in urine, indicating that unmetabolized 2-, 3- and 4-ring PAHs can be measured in urine by headspace solid-phase microextraction (HS-SPME), useful for investigating the uptake and metabolism of complex PAH mixtures in humans (Waidyanatha et al., 2003).
Urinary Polycyclic Aromatic Hydrocarbon Metabolites in the US Population : This research used urinary monohydroxy polycyclic aromatic hydrocarbons (OH-PAHs) as biomarkers for assessing human exposure to PAHs, providing reference range concentrations for the US population and benchmarks for future epidemiologic and biomonitoring studies (Li et al., 2008).
Chemical Analysis and Exposure Assessment
Experimental Exposure to Propylene Glycol Mist : Investigating acute ocular and respiratory effects of short exposure to propylene glycol mist from artificial smoke generators, this study may offer insights into the assessment of exposure to various chemicals and their potential health impacts (Wieslander et al., 2001).
Urinary Biomarkers of PAHs and Cardiometabolic Health Risk : This study examined the association between PAHs and obesity, suggesting that PAHs are related to obesity and the expression of obesity-related cardiometabolic health risk factors, highlighting the importance of monitoring chemical exposures in relation to health outcomes (Ranjbar et al., 2015).
Properties
IUPAC Name |
(E)-3-(1-ethylpyrazol-3-yl)-1-naphthalen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-2-20-12-11-17(19-20)9-10-18(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,2H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYUSHYWQDWVOS-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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